molecular formula C20H11NO3 B3839552 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B3839552
M. Wt: 313.3 g/mol
InChI Key: IGQLBIZUYPZOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes and proteins, often used as a fluorescent probe to study these interactions. The compound’s fluorescence can be modulated by its environment, making it useful for studying enzyme kinetics and protein folding. It has been shown to interact with human carboxylesterase 1, an enzyme involved in drug metabolism .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways and gene expression. Its fluorescent properties allow it to be used as a marker to study cellular metabolism and the effects of different treatments on cells. The compound has been used to study the effects of drugs on cancer cells, providing insights into how these drugs alter cell function and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It binds to specific proteins and enzymes, altering their activity. For example, its interaction with human carboxylesterase 1 can inhibit or activate the enzyme, affecting drug metabolism. The compound’s fluorescence is also influenced by its binding interactions, providing a visual readout of these molecular events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescence can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cancer cells, where it can alter gene expression and cell signaling pathways over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study enzyme activity and protein interactions without causing significant toxicity. At high doses, it can have toxic effects, including liver damage and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as human carboxylesterase 1, which plays a role in drug metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into how drugs are processed in the body. Its interactions with these enzymes can also influence the efficacy and toxicity of other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s fluorescent properties make it a valuable tool for studying these transport and distribution processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. For example, its localization to the endoplasmic reticulum can affect protein folding and enzyme activity .

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLBIZUYPZOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.